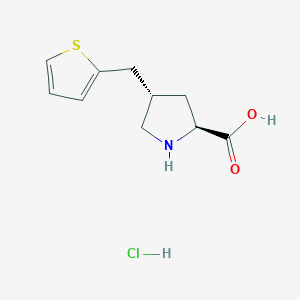![molecular formula C11H9N3O2S B1303087 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline CAS No. 92316-06-8](/img/structure/B1303087.png)
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (2-NPSA) is an organic compound that has a wide range of applications in chemical synthesis and scientific research. This compound is a heterocyclic aromatic amine, which means that it contains both an aromatic ring and an amine group. It is also a nitro compound, meaning that it contains a nitro group. The aromatic ring of 2-NPSA is composed of two nitrogen atoms and a sulfur atom, while the amine group is composed of a nitrogen atom and two hydrogen atoms. The nitro group is composed of a nitrogen atom and two oxygen atoms. This compound is also known as 2-Nitro-pyridin-3-yl sulfanilide and has the molecular formula C6H6N2O2S.
Applications De Recherche Scientifique
Luminescent Functional Materials
A derivative of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline, specifically (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline, has been synthesized and utilized as a fluorescent probe for sulfite ions. This chemodosimeter is capable of emitting far-red to near-infrared light under both aqueous and solid-state conditions, making it a promising candidate for applications in luminescent functional materials, particularly in the food industry to detect excessive sulfite addition (Wu et al., 2017).
Heterocyclic Chemistry
Pyridine-2(1H)-thione derivatives, synthesized from the reaction of 1-(phenyl-sulfanyl)acetone and cinnamonnitrile derivatives, have been used to create 2-S-alkylpyridine derivatives. These derivatives can be cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's role in the synthesis and characterization of new heterocyclic molecules, which could have various applications in medicinal chemistry and material sciences (Elneairy et al., 2010).
Synthesis of Biologically Active Molecules
A study demonstrated the use of 3-nitro-2-pyridinesulfenyl chloride, prepared from benzyl 3-nitro-2-pyridyl sulfides, in the synthesis of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. This illustrates the compound's utility in synthesizing biologically active molecules, potentially useful in pharmaceuticals and biochemistry (Ueki et al., 1994).
Catalysis and Organic Synthesis
2-(Pyridin-2-yl) aniline has been identified as an effective directing group for C-H amination mediated by cupric acetate. This role is crucial in the field of organic synthesis, particularly in the amination of benzamide derivatives, which is a key step in synthesizing many complex organic molecules (Zhao et al., 2017).
Antimalarial Research
A series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines, synthesized through a series of reactions involving nitration, condensation, and oxidation, demonstrated antimalarial activity. This research underscores the compound's relevance in developing new antimalarial agents, contributing to global health efforts against malaria (Colbry et al., 1984).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAFGBGJHCFIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376983 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92316-06-8 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)





![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)





![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
